Cas no 109332-87-8 (1-(2-bromo-1-methoxyethyl)-3-chlorobenzene)

1-(2-bromo-1-methoxyethyl)-3-chlorobenzene 化学的及び物理的性質
名前と識別子
-
- Benzene, 1-(2-bromo-1-methoxyethyl)-3-chloro-
- 1-(2-Bromo-1-methoxyethyl)-3-chlorobenzene
- 109332-87-8
- 1-(2-bromo-1-methoxyethyl)-3-chlorobenzene
- AKOS011393234
- CS-0299775
- EN300-1133221
-
- インチ: InChI=1S/C9H10BrClO/c1-12-9(6-10)7-3-2-4-8(11)5-7/h2-5,9H,6H2,1H3
- InChIKey: PVECFVZGBLLWTH-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 247.96036Da
- どういたいしつりょう: 247.96036Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 132
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 9.2Ų
1-(2-bromo-1-methoxyethyl)-3-chlorobenzene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1133221-2.5g |
1-(2-bromo-1-methoxyethyl)-3-chlorobenzene |
109332-87-8 | 95% | 2.5g |
$1509.0 | 2023-10-26 | |
Enamine | EN300-1133221-0.05g |
1-(2-bromo-1-methoxyethyl)-3-chlorobenzene |
109332-87-8 | 95% | 0.05g |
$647.0 | 2023-10-26 | |
Enamine | EN300-1133221-0.25g |
1-(2-bromo-1-methoxyethyl)-3-chlorobenzene |
109332-87-8 | 95% | 0.25g |
$708.0 | 2023-10-26 | |
Enamine | EN300-1133221-5g |
1-(2-bromo-1-methoxyethyl)-3-chlorobenzene |
109332-87-8 | 95% | 5g |
$2235.0 | 2023-10-26 | |
Enamine | EN300-1133221-0.1g |
1-(2-bromo-1-methoxyethyl)-3-chlorobenzene |
109332-87-8 | 95% | 0.1g |
$678.0 | 2023-10-26 | |
Enamine | EN300-1133221-1g |
1-(2-bromo-1-methoxyethyl)-3-chlorobenzene |
109332-87-8 | 95% | 1g |
$770.0 | 2023-10-26 | |
Enamine | EN300-1133221-0.5g |
1-(2-bromo-1-methoxyethyl)-3-chlorobenzene |
109332-87-8 | 95% | 0.5g |
$739.0 | 2023-10-26 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1370445-50mg |
1-(2-Bromo-1-methoxyethyl)-3-chlorobenzene |
109332-87-8 | 95% | 50mg |
¥16848.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1370445-100mg |
1-(2-Bromo-1-methoxyethyl)-3-chlorobenzene |
109332-87-8 | 95% | 100mg |
¥17642.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1370445-1g |
1-(2-Bromo-1-methoxyethyl)-3-chlorobenzene |
109332-87-8 | 95% | 1g |
¥25056.00 | 2024-08-09 |
1-(2-bromo-1-methoxyethyl)-3-chlorobenzene 関連文献
-
1. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
-
Wanchun Xiang,Anna Gu,Xiaowei Hu,Ibrahim Amiinu Saana,Xiujian Zhao New J. Chem., 2018,42, 11715-11723
-
Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
-
Qi Qu,Jing Wang,Chuan Zeng,Zhimin He RSC Adv., 2021,11, 22744-22750
-
Yao Xu,Xiang Wang,Kang Song,Jun Du,Jinliang Liu,Yuqing Miao,Yuhao Li RSC Adv., 2021,11, 15323-15331
-
6. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
-
Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
-
Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
Related Articles
-
阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025
-
Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025
-
ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025
-
マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025
-
Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025
1-(2-bromo-1-methoxyethyl)-3-chlorobenzeneに関する追加情報
Chemical Profile of 1-(2-bromo-1-methoxyethyl)-3-chlorobenzene (CAS No. 109332-87-8)
1-(2-bromo-1-methoxyethyl)-3-chlorobenzene, identified by the CAS number 109332-87-8, is a significant intermediate in the field of organic synthesis and pharmaceutical chemistry. This compound, featuring a benzene ring substituted with bromo and chloro groups at specific positions and an ethyl chain with bromo and methoxy functional groups, exhibits unique chemical properties that make it valuable for various synthetic applications.
The structural framework of 1-(2-bromo-1-methoxyethyl)-3-chlorobenzene consists of a benzene core, which is a fundamental aromatic hydrocarbon unit widely utilized in medicinal chemistry due to its stability and reactivity. The presence of both electron-withdrawing (chloro) and electron-donating (bromo, methoxy) groups on the aromatic ring creates a complex interplay of electronic effects, influencing the compound's reactivity and potential biological activity. This balance makes it a versatile building block for designing more complex molecules.
In recent years, research has highlighted the utility of 1-(2-bromo-1-methoxyethyl)-3-chlorobenzene as a precursor in the synthesis of biologically active compounds. Its unique substitution pattern allows for further functionalization through nucleophilic aromatic substitution (SNAr), cross-coupling reactions, or other organic transformations. These reactions are pivotal in drug discovery, enabling the creation of novel heterocyclic compounds with potential therapeutic applications.
One notable area of investigation involves the use of 1-(2-bromo-1-methoxyethyl)-3-chlorobenzene in the development of kinase inhibitors. Kinases are enzymes involved in numerous cellular processes, making them attractive targets for therapeutic intervention. By modifying the benzene core with appropriate substituents, researchers can fine-tune the binding affinity and selectivity of kinase inhibitors. The bromo and chloro groups provide handles for further derivatization, allowing chemists to explore diverse chemical space.
Additionally, studies have explored the pharmacokinetic properties of derivatives synthesized from 1-(2-bromo-1-methoxyethyl)-3-chlorobenzene. The ethyl chain with its bromo and methoxy substituents contributes to lipophilicity, which is a critical factor in drug absorption, distribution, metabolism, and excretion (ADME). Optimizing these structural features can enhance drug bioavailability and efficacy. Recent advances in computational chemistry have enabled virtual screening of potential derivatives, accelerating the discovery process.
The compound's reactivity also makes it valuable in materials science applications. For instance, it can be used to synthesize polymers or copolymers with tailored properties. The presence of bromine atoms allows for flame retardancy modifications, while the methoxy group can influence polymer solubility and thermal stability. Such applications underscore the broad utility of 1-(2-bromo-1-methoxyethyl)-3-chlorobenzene beyond pharmaceuticals.
From a synthetic perspective, 1-(2-bromo-1-methoxyethyl)-3-chlorobenzene serves as a key intermediate in multi-step syntheses. Its structural features facilitate the introduction of additional functional groups through various reaction pathways. For example, palladium-catalyzed cross-coupling reactions can be employed to introduce aryl or vinyl moieties, expanding the compound's synthetic utility. Such transformations are essential in constructing complex molecular architectures required for advanced drug candidates.
The role of 1-(2-bromo-1-methoxyethyl)-3-chlorobenzene in medicinal chemistry is further underscored by its incorporation into libraries of compounds screened for biological activity. High-throughput screening (HTS) techniques have become increasingly sophisticated, allowing researchers to rapidly assess thousands of compounds for desired pharmacological effects. Derivatives of 1-(2-bromo-1-methoxyethyl)-3-chlorobenzene have shown promise as scaffolds for developing treatments against various diseases.
In conclusion, 1-(2-bromo-1-methoxyethyl)-3-chlorobenzene (CAS No. 109332-87-8) is a multifaceted compound with significant implications in organic synthesis and pharmaceutical research. Its unique structural features enable diverse functionalization strategies, making it a valuable tool for developing novel therapeutics and advanced materials. As research continues to uncover new applications, this compound will undoubtedly remain a cornerstone in synthetic chemistry.
109332-87-8 (1-(2-bromo-1-methoxyethyl)-3-chlorobenzene) 関連製品
- 879048-37-0(4,7-dichloro-1-(2-ethoxyphenyl)methyl-3-hydroxy-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one)
- 1009307-24-7(Lapatinib-d7 Ditosylate)
- 1805161-88-9(5-(Difluoromethyl)-3,4-dimethoxypyridine-2-carboxaldehyde)
- 2248411-95-0(Tert-butyl 5-aminothiophene-3-carboxylate)
- 1542377-36-5(4-chloro-1-fluoro-2-(1-isocyanatoethyl)benzene)
- 1172692-54-4(5-methyl-1,2-oxazole-3-carboximidamide)
- 1227606-70-3(5-Chloro-2-methoxypyridine-3-acetonitrile)
- 1354952-16-1(2,5-diethylaniline hydrochloride)
- 191604-88-3(2-Methoxy-5-(trifluoromethoxy)benzoic acid)
- 2764016-54-6(6-Phenyl-2-[(prop-2-en-1-yloxy)carbonyl]-2-azaspiro[3.3]heptane-6-carboxylic acid)




